4-bromo-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol
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Overview
Description
4-bromo-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol is a complex organic compound that belongs to the class of bromophenols. This compound is characterized by the presence of bromine, fluorine, and phenol groups, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol typically involves multiple steps, including bromination, imination, and etherification reactionsThe final step involves the etherification of the phenol group with 2,2,3,3,4,4,5,5-octafluoropentanol under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction and conditions employed .
Scientific Research Applications
4-bromo-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in diverse biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylphenol: Similar structure but lacks the imino and fluorinated groups.
4-bromo-2-nitrophenol: Contains a nitro group instead of the imino group.
4-bromo-2-chlorophenol: Contains a chlorine atom instead of the fluorinated ether group.
Uniqueness
The uniqueness of 4-bromo-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol lies in its combination of bromine, imino, and highly fluorinated ether groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C19H11BrF11NO2 |
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Molecular Weight |
574.2 g/mol |
IUPAC Name |
4-bromo-2-[[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)-5-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C19H11BrF11NO2/c20-11-2-3-13(33)9(5-11)7-32-12-6-10(18(27,28)29)1-4-14(12)34-8-16(23,24)19(30,31)17(25,26)15(21)22/h1-7,15,33H,8H2 |
InChI Key |
AEKRNUIXPSHRJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=CC2=C(C=CC(=C2)Br)O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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